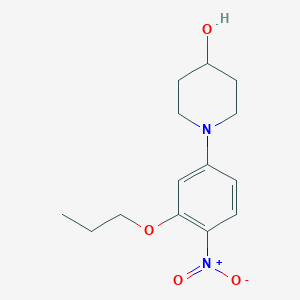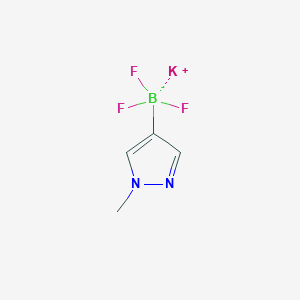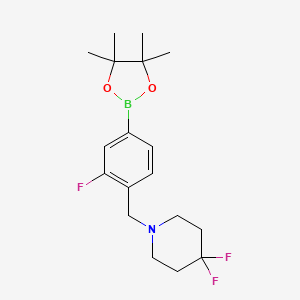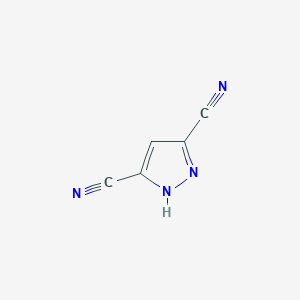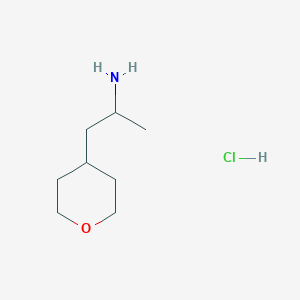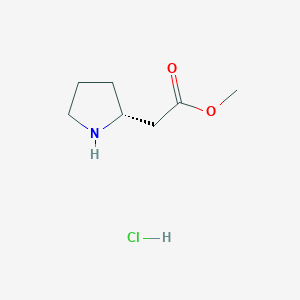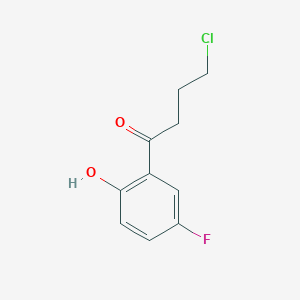
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one
Overview
Description
“4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one” is a chemical compound with the molecular formula C10H10ClFO2 . It has a molecular weight of 216.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanone group with a chlorine atom on the first carbon, a fluorine atom and a hydroxyl group on the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.64 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the search results.Scientific Research Applications
Structural Analysis and Hydrolysis
- Intramolecular Hydrolysis Sensitivity : The hydrolysis of compounds similar to 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one, like 4-chloro-1-(4'-hydroxyphenyl)butan-1-one, shows sensitivity to the substitution pattern on the phenyl ring and the number of methylene groups between the carbonyl carbon and the carbon joined to the chlorine (Kalyanam & Likhate, 1987).
Taste and Organoleptic Properties
- Sensorial Impact of Fluorine Substituents : A study on fluoro substituted derivatives indicates that the taste of these compounds is almost indistinguishable from that of their non-fluorinated analogs, significantly impacting their organoleptic properties (Schlosser & Michel, 1996).
Synthesis and Reactions
- Preparation of Fluoroalkoxy-Butadienes : The compound has been used in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, demonstrating the versatility of such compounds in synthetic chemistry (Patrick, Rogers, & Gorrell, 2002).
- Electrophilic Boronation : The compound's analogs have been used in the ortho-directed electrophilic boronation of benzyl ketones, leading to the formation of complex boron heterocycles (Arcus, Main, & Nicholson, 1993).
Crystallographic Structure
- X-ray Crystallography : The crystallographic structure of compounds similar to 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one has been determined, providing insights into their molecular configuration (Shi & Jian, 1999).
Electrochemical Studies
- Electrocatalytic Hydrogenation : Analogous compounds have been studied for their electrocatalytic hydrogenation properties, revealing potential in organic synthesis and material science (Bryan & Grimshaw, 1997).
Anti-inflammatory Applications
- Anti-inflammatory Activity : Compounds similar to 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one have shown anti-inflammatory activity, particularly when combined with small lipophilic groups (Goudie et al., 1978).
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : The synthesis and structural analysis of fluoro-containing polymers derived from compounds similar to 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one have been explored, highlighting the compound's role in advanced material science (Li, Shen, & Zhang, 2015).
Medicinal Chemistry
- Neuroleptic Agent Metabolism : The metabolism of neuroleptic agents related to 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one in rats and humans has been studied, contributing to our understanding of pharmaceutical metabolism (Hawkins, Moore, & Chasseaud, 1977).
Pharmacological Relevance
- Sigma-2 Ligands and Anticancer Activity : Analogous compounds have been investigated as sigma-2 ligands with potential anticancer activity, demonstrating the compound's relevance in cancer research (Asong et al., 2019).
Safety and Efficacy in Animal Feed
- Use as Flavourings in Animal Feed : The safety and efficacy of compounds in the same group as 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one when used as flavourings in animal feed have been assessed, indicating its potential in animal nutrition (Aquilina et al., 2016).
properties
IUPAC Name |
4-chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c11-5-1-2-9(13)8-6-7(12)3-4-10(8)14/h3-4,6,14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSEPVUQCAIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



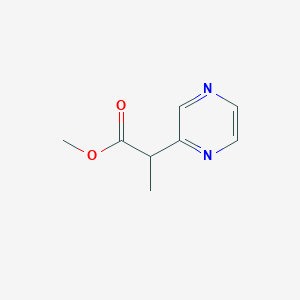
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)

